molecular formula C10H10N2S B14479476 1-(Ethylsulfanyl)phthalazine CAS No. 65729-31-9

1-(Ethylsulfanyl)phthalazine

Cat. No.: B14479476
CAS No.: 65729-31-9
M. Wt: 190.27 g/mol
InChI Key: TUYGKDDXRSSYPJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological and pharmacological activities. The presence of sulfur and nitrogen atoms in the structure of this compound makes it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)phthalazine typically involves the condensation of phthalazine derivatives with ethyl sulfide. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate in boiling ethanol to form phthalazin-1-one derivatives . These derivatives can then be further reacted with ethyl sulfide under specific conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.

Chemical Reactions Analysis

1-(Ethylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can replace the ethyl group with other alkyl or aryl groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phthalazines .

Scientific Research Applications

1-(Ethylsulfanyl)phthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and subsequent vasodilation. The compound may also interact with voltage-gated calcium channels, affecting cellular signaling and function . These interactions contribute to its pharmacological effects, such as antihypertensive and anticancer activities.

Comparison with Similar Compounds

1-(Ethylsulfanyl)phthalazine can be compared with other phthalazine derivatives, such as:

    4-Hydroxy-2-phenylphthalazin-1(2H)-one: Known for its antioxidant properties.

    4-Chloro-2-phenylphthalazin-1(2H)-one: Exhibits significant anti-inflammatory activity.

    4-(1-Hydrazonoethyl)aniline: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its sulfur-containing moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

65729-31-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-ethylsulfanylphthalazine

InChI

InChI=1S/C10H10N2S/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3

InChI Key

TUYGKDDXRSSYPJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=CC2=CC=CC=C21

Origin of Product

United States

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